

A Comprehensive Technical Guide to 3-Fluoro-4-iodoquinoline

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Compound of Interest

Compound Name: **3-Fluoro-4-iodoquinoline**

Cat. No.: **B1310626**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodoquinoline is a halogenated quinoline derivative with significant potential in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, and the strategic incorporation of fluorine and iodine atoms can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. This technical guide provides an in-depth overview of **3-Fluoro-4-iodoquinoline**, including its chemical and physical properties, a detailed synthesis protocol, safety information, and its potential applications in drug development, particularly as a topoisomerase inhibitor.

Core Data Summary

The key identifiers and molecular properties of **3-Fluoro-4-iodoquinoline** are summarized in the table below for quick reference.

Property	Value	Reference
CAS Number	213772-63-5	[1] [2]
Molecular Formula	C ₉ H ₅ FIN	[1] [2]
Molecular Weight	273.05 g/mol	[1] [2]

Physicochemical and Safety Data

While specific experimental data for the melting and boiling points of **3-Fluoro-4-iodoquinoline** are not readily available, data for the closely related isomer, 8-Fluoro-3-iodoquinoline (CAS: 866782-59-4), can provide valuable estimates. The safety profile is also based on this isomer.

Physical Properties (Estimated)

Property	Value
Boiling Point	324.4 ± 22.0 °C at 760 mmHg
Physical Form	Solid

Safety Information

Hazard Category	GHS Pictogram	Signal Word	Hazard Statements
Health Hazards	GHS07	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Note: This safety information is for the isomer 8-Fluoro-3-iodoquinoline and should be used as a guideline. A full safety assessment should be conducted before handling **3-Fluoro-4-iodoquinoline**.

Experimental Protocols: Synthesis of 3-Fluoro-4-iodoquinoline

A reliable method for the synthesis of **3-Fluoro-4-iodoquinoline** proceeds via the iodination of 3-fluoroquinoline.[\[2\]](#)

Materials:

- 3-Fluoroquinoline

- Lithium diisopropylamide (LDA)
- Iodine
- Tetrahydrofuran (THF), anhydrous

Experimental Procedure:

Stage 1: Metallation

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-fluoroquinoline in anhydrous tetrahydrofuran.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture.
- Stir the mixture at -78 °C for 4 hours to ensure complete metallation.

Stage 2: Iodination

- While maintaining the temperature at -78 °C, slowly add a solution of iodine in anhydrous tetrahydrofuran to the reaction mixture.
- Continue stirring at -78 °C for an additional 2 hours.
- Allow the reaction mixture to slowly warm to room temperature.
- Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **3-Fluoro-4-iodoquinoline**.

A yield of 94% has been reported for this reaction.[\[2\]](#)

Applications in Drug Development

Halogenated quinolines, particularly fluoroquinolines, are a cornerstone of antibacterial drug discovery.^[3] Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.^{[4][5]}

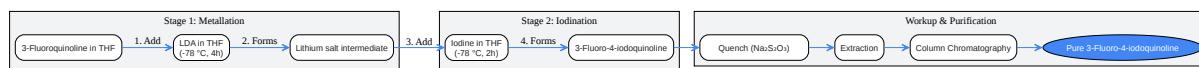
Mechanism of Action: Topoisomerase Inhibition

Fluoroquinolones exert their antibacterial effects by stabilizing the covalent complex formed between topoisomerases and DNA. This stabilization prevents the re-ligation of the cleaved DNA strands, leading to double-strand breaks in the bacterial chromosome. The accumulation of these breaks disrupts DNA replication and repair, ultimately causing bacterial cell death.^{[4][5]} While some fluoroquinolones have been investigated for their effects on human topoisomerases, their inhibitory activity is generally much lower than against their bacterial counterparts.^{[6][7][8]}

The presence of a fluorine atom at the C3-position and an iodine atom at the C4-position of the quinoline ring in **3-Fluoro-4-iodoquinoline** makes it an interesting candidate for the development of new topoisomerase inhibitors with potentially novel activity spectra or improved pharmacological properties. The iodine atom, in particular, can serve as a handle for further chemical modifications through cross-coupling reactions to generate a diverse library of analogs for structure-activity relationship (SAR) studies.

Visualized Workflows

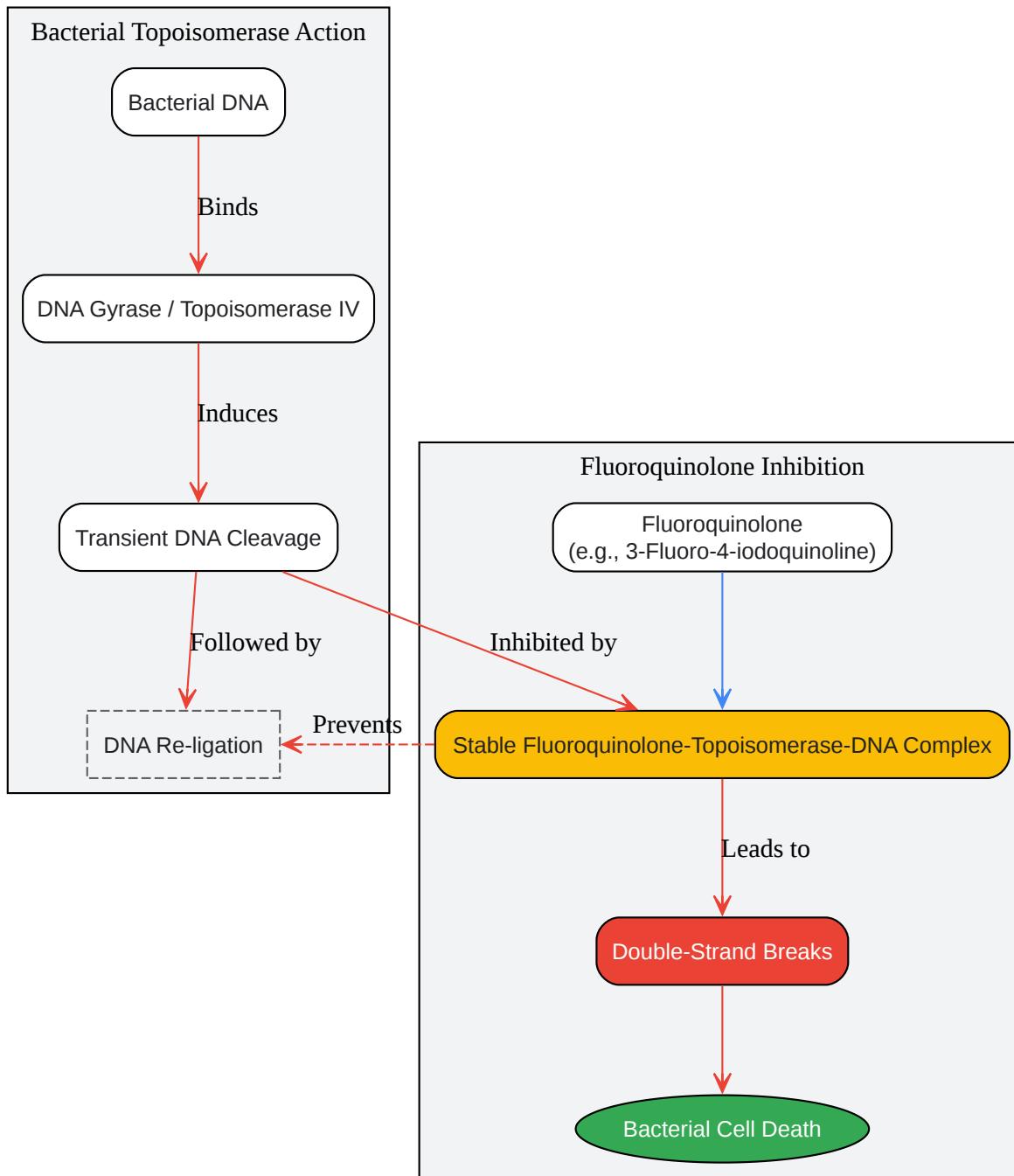
Synthesis of 3-Fluoro-4-iodoquinoline



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Caption: Synthetic pathway for **3-Fluoro-4-iodoquinoline**.

General Mechanism of Fluoroquinolone Action



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Caption: Inhibition of bacterial topoisomerases by fluoroquinolones.

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